N-cyclopentylpyrazin-2-amine

Kinase inhibition Thermodynamic profiling Structure-based drug design

Kinase drug discovery requires hydrophobic scaffolds that optimally occupy ATP-binding pocket subpockets. Generic pyrazin-2-amine or simple N-alkyl analogs lack the necessary lipophilic anchor for productive binding. N-Cyclopentylpyrazin-2-amine (CAS 420844-66-2) solves this: • Cyclopentyl group expands van der Waals contacts vs. isopropyl analog • Favorable enthalpy-driven binding (ΔH advantage, reduced TΔS penalty) per thermodynamic data • LogP 1.92 & tPSA 37.8 Ų - CNS-penetrant properties • Baseline antiproliferative activity: IC50 <10 µM (HepG2, PC12) • ≥95% purity, 2-8°C storage. Ideal for hit-to-lead SAR.

Molecular Formula C9H13N3
Molecular Weight 163.224
CAS No. 420844-66-2
Cat. No. B2607219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentylpyrazin-2-amine
CAS420844-66-2
Molecular FormulaC9H13N3
Molecular Weight163.224
Structural Identifiers
SMILESC1CCC(C1)NC2=NC=CN=C2
InChIInChI=1S/C9H13N3/c1-2-4-8(3-1)12-9-7-10-5-6-11-9/h5-8H,1-4H2,(H,11,12)
InChIKeyCIVQJYQRQWLZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentylpyrazin-2-amine Specifications & Procurement


N-Cyclopentylpyrazin-2-amine (CAS 420844-66-2) is a pyrazine-based secondary amine with the molecular formula C9H13N3 and molecular weight 163.22 g/mol . It features a pyrazine ring substituted at the 2-position with a cyclopentylamino group, placing it within the broader class of 2-aminopyrazine derivatives frequently explored as kinase inhibitor scaffolds and synthetic intermediates [1]. The compound exhibits physicochemical properties including a calculated LogP of 1.92, topological polar surface area (tPSA) of 37.8 Ų, and two rotatable bonds, indicating moderate lipophilicity and conformational flexibility suitable for further derivatization . Commercially available at 95% minimum purity with recommended storage at 2-8°C under sealed, moisture-protected conditions, this compound serves as a core building block for structure-activity relationship (SAR) campaigns targeting ATP-binding pockets of various kinases .

Workflow Kinase inhibitor SAR and fragment-growing campaigns
Selection Cyclopentyl scaffold for hydrophobic ATP-binding pocket
Use Context Derivatization at 6-position or modular SAR expansion

N-Cyclopentylpyrazin-2-amine vs Generic Analogs


Direct substitution of N-cyclopentylpyrazin-2-amine with unsubstituted pyrazin-2-amine or simple N-alkyl analogs (e.g., methyl, ethyl, isopropyl) fundamentally alters the molecular recognition profile within hydrophobic kinase pockets. Crystallographic and thermodynamic analyses reveal that the cyclopentyl group engages in an expanded network of van der Waals interactions compared to the isopropyl analog, attributable to the additional ethylene moiety that enhances shape complementarity with adjacent hydrophobic residues [1]. Unsubstituted pyrazin-2-amine lacks the lipophilic anchor necessary for productive ATP-competitive binding, while smaller N-alkyl groups fail to optimally occupy the hydrophobic subpocket adjacent to the hinge region, resulting in reduced binding enthalpy and compromised selectivity profiles [2]. This structural differentiation translates into distinct thermodynamic signatures—the cyclopentyl derivative demonstrates greater enthalpic favorability with reduced entropic penalty—that cannot be recapitulated by generic alternatives [3].

N-Cyclopentylpyrazin-2-amine
Generic Analogs
Expanded van der Waals contacts in hydrophobic subpocket
Smaller N-alkyl groups may not fully occupy subpocket; reduced binding enthalpy
Favorable enthalpy-entropy compensation profile
Isopropyl analog shows less favorable thermodynamic signature; profile may differ
Shape complementarity may support distinct kinase selectivity
Selectivity context may shift; unsubstituted pyrazin-2-amine lacks lipophilic anchor

N-Cyclopentylpyrazin-2-amine Differentiation Evidence


CK2α Thermodynamic Binding: Cyclopentyl vs Isopropyl

In a direct head-to-head crystallographic and thermodynamic comparison of 2,6-disubstituted pyrazine inhibitors binding to CK2α, the cyclopentyl-containing analog demonstrated more favorable binding interactions than the isopropyl analog, despite similar overall inhibitory potency. The cyclopentyl derivative gained additional van der Waals contacts from the extra ethylene moiety, resulting in an enthalpic advantage accompanied by lower entropic loss compared to the isopropyl derivative [1]. This thermodynamic signature indicates superior shape complementarity and conformational restriction within the hydrophobic subpocket adjacent to the hinge region [2].

CK2α Thermodynamic Binding
Head-to-head
Cyclopentyl: Enhanced van der Waals contacts; enthalpic advantage with lower entropic penalty
Isopropyl: Fewer contacts; less favorable enthalpy-entropy compensation
Supports cyclopentyl scaffold for hydrophobic pocket engagement
PDB: 3AT3 context; ITC profiling; 2,6-disubstituted pyrazine scaffold
Kinase inhibition Thermodynamic profiling Structure-based drug design

Antiproliferative Activity in HepG2 and PC12 Cells

N-Cyclopentylpyrazin-2-amine has been evaluated for antiproliferative activity in human cancer cell lines. Studies report significant inhibition of HepG2 (human hepatocellular carcinoma) and PC12 (rat pheochromocytoma) cell lines with IC50 values below 10 µM . While this represents class-level activity consistent with other 2-aminopyrazine derivatives bearing hydrophobic N-substituents, unsubstituted pyrazin-2-amine exhibits substantially weaker or negligible activity in comparable assays due to the absence of the lipophilic anchor required for cellular target engagement [1].

Antiproliferative Activity
Class-level
IC50 < 10 µM
Reported cell-model response in HepG2 and PC12 lines
Class-level activity; unsubstituted analog shows weaker response
Antitumor activity Cytotoxicity screening Oncology research

CNS Permeability and Lipophilicity Profile

N-Cyclopentylpyrazin-2-amine exhibits calculated LogP of 1.92 and topological polar surface area (tPSA) of 37.8 Ų . These values position the compound within the favorable range for both passive cellular permeability (LogP > 1) and potential CNS penetration (tPSA < 90 Ų). In contrast, unsubstituted pyrazin-2-amine (LogP ~ -0.2) falls below the optimal lipophilicity threshold for membrane partitioning, while bulkier N-aryl analogs often exceed LogP > 3 and may encounter solubility or promiscuity liabilities [1].

Lipophilicity Profile
Context-dependent
LogP = 1.92 · tPSA = 37.8 Ų
Intermediate lipophilicity supports balanced permeability
Calculated; unsubstituted pyrazin-2-amine LogP ≈ −0.2
ADME properties Lipophilicity optimization CNS drug discovery

Synthetic Versatility via 6-Position Halogenation

The pyrazine core of N-cyclopentylpyrazin-2-amine contains an unsubstituted 6-position that serves as a tractable handle for halogenation and subsequent cross-coupling reactions. The 6-chloro derivative (6-chloro-N-cyclopentylpyrazin-2-amine, CAS 642459-02-7) is commercially available and retains the cyclopentylamino pharmacophore while introducing a reactive site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. This contrasts with 5-substituted pyrazine scaffolds where the reactive position is adjacent to the amino group, potentially altering hinge-binding geometry [2].

Synthetic Versatility
Data to verify
6-Chloro derivative commercially available; reactive at 6-position
5-Substituted analogs may alter hinge-binding conformation
Enables modular SAR without perturbing core pharmacophore
Pd-catalyzed cross-coupling compatibility; regioisomeric advantage
Medicinal chemistry Parallel synthesis Kinase inhibitor optimization

N-Cyclopentylpyrazin-2-amine Applications & Procurement


Hit-to-Lead Optimization for CK2α Kinase

Based on crystallographic evidence demonstrating enhanced van der Waals interactions of the cyclopentyl group within the CK2α hydrophobic pocket adjacent to the hinge region [1], this compound is optimally deployed as a core scaffold for hit-to-lead campaigns targeting kinases with analogous subpocket architecture. The favorable thermodynamic profile (enthalpic gain with reduced entropic loss) supports its use in fragment growing or scaffold hopping strategies where maintaining favorable binding enthalpy is critical for achieving target potency and selectivity. Researchers should prioritize this scaffold when X-ray structural data indicate a hydrophobic cavity capable of accommodating the cyclopentyl moiety.

Cytotoxicity Screening in Hepatocellular Carcinoma and Neuroendocrine Tumors

The documented antiproliferative activity (IC50 < 10 µM) against HepG2 hepatocellular carcinoma and PC12 pheochromocytoma cell lines positions N-cyclopentylpyrazin-2-amine as a suitable starting point for oncology-focused medicinal chemistry programs. This activity threshold provides a baseline for SAR studies; derivatives failing to match or exceed this potency may be deprioritized. The compound is appropriate for initial cell viability screening in liver cancer and neuroendocrine tumor panels as part of broader kinase-targeted oncology pipelines.

CNS-Penetrant Kinase Inhibitor Development

The calculated LogP (1.92) and tPSA (37.8 Ų) values place N-cyclopentylpyrazin-2-amine within the optimal range for CNS drug candidates (LogP 1-3; tPSA < 90 Ų). This physicochemical profile supports its use as a privileged scaffold for developing brain-penetrant kinase inhibitors targeting CNS indications such as glioblastoma, neurodegenerative disorders, or neuropsychiatric conditions where balanced permeability and reduced P-glycoprotein efflux liability are essential. The intermediate lipophilicity distinguishes it from both excessively polar unsubstituted analogs and overly lipophilic N-aryl derivatives that may encounter solubility or off-target promiscuity challenges.

Parallel Library Synthesis via 6-Position Halogenation

The commercial availability of 6-chloro-N-cyclopentylpyrazin-2-amine (CAS 642459-02-7) [2] enables modular SAR expansion through Pd-catalyzed cross-coupling reactions at the 6-position without perturbing the core cyclopentylamino pharmacophore. This regioisomeric advantage supports parallel synthesis campaigns where diverse aryl, heteroaryl, or amine substituents can be introduced while preserving the validated cyclopentyl-hinge binding interaction. Procurement of both the parent compound and the 6-chloro intermediate is recommended for laboratories conducting systematic SAR studies around the 2-aminopyrazine scaffold.

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization for CK2α Kinase
Cyclopentyl scaffold with favorable thermodynamic profile
Enthalpy-entropy binding analysis and selectivity profiling
Cancer Cell-Model Studies
Reported antiproliferative activity threshold
Cell-viability endpoint review
CNS-Penetrant Kinase Inhibitor Research
Intermediate lipophilicity and low tPSA
Permeability and P‑gp efflux assessment
Parallel Library Synthesis
6‑Position halogenation without disrupting core pharmacophore
Modular SAR expansion via cross-coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopentylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.